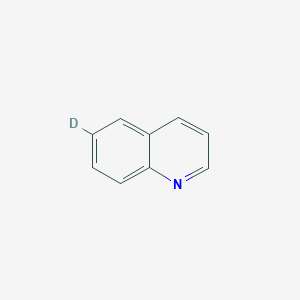
6-Deuterioquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline-6-D is a derivative of quinoline, a heterocyclic aromatic organic compound with the chemical formula C₉H₇N. Quinoline itself is a colorless hygroscopic liquid with a strong odor, and it is slightly soluble in cold water but dissolves readily in hot water and most organic solvents . Quinoline-6-D, like other quinoline derivatives, has significant applications in various fields, including medicinal chemistry, industrial chemistry, and synthetic organic chemistry.
Preparation Methods
The synthesis of quinoline and its derivatives, including Quinoline-6-D, can be achieved through several well-established methods. Some of the classical synthetic routes include:
Skraup Synthesis: This method involves heating aniline and glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Friedländer Synthesis: This method involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Doebner-Von Miller Synthesis: This method involves the condensation of aniline with α,β-unsaturated carbonyl compounds.
Industrial production methods often employ these classical synthetic routes but may also utilize modern techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids to enhance efficiency and sustainability .
Chemical Reactions Analysis
Quinoline-6-D undergoes various types of chemical reactions, including:
Electrophilic Substitution: Quinoline-6-D can undergo nitration, bromination, and sulfonation reactions.
Nucleophilic Substitution: Quinoline-6-D can participate in nucleophilic substitution reactions due to the presence of the nitrogen atom in the heterocyclic ring.
Oxidation and Reduction: Quinoline-6-D can be oxidized or reduced under specific conditions to form various derivatives.
Common reagents used in these reactions include concentrated nitric acid, sulfuric acid, bromine, and silver sulfate . The major products formed depend on the specific reaction conditions and the nature of the substituents on the quinoline ring.
Scientific Research Applications
Quinoline-6-D has a wide range of scientific research applications, including:
Medicinal Chemistry: Quinoline-6-D and its derivatives are used in the development of drugs with anticancer, antimalarial, antibacterial, and antiviral activities
Biology: Quinoline-6-D is used in the study of biological processes and as a tool in biochemical research.
Industry: Quinoline-6-D is used in the manufacture of dyes, pH indicators, and other organic compounds.
Mechanism of Action
The mechanism of action of Quinoline-6-D involves its interaction with various molecular targets and pathways. For example, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division . Additionally, quinoline derivatives can bind to DNA and interfere with its function, leading to cell death .
Comparison with Similar Compounds
Quinoline-6-D can be compared with other similar compounds, such as:
Chloroquine: An antimalarial drug that also has applications in treating autoimmune diseases.
Ciprofloxacin: A fluoroquinolone antibiotic used to treat various bacterial infections.
Quinine: An alkaloid used to treat malaria.
Quinoline-6-D is unique due to its specific chemical structure and the presence of the deuterium atom, which can influence its pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C9H7N |
|---|---|
Molecular Weight |
130.16 g/mol |
IUPAC Name |
6-deuterioquinoline |
InChI |
InChI=1S/C9H7N/c1-2-6-9-8(4-1)5-3-7-10-9/h1-7H/i1D |
InChI Key |
SMWDFEZZVXVKRB-MICDWDOJSA-N |
Isomeric SMILES |
[2H]C1=CC=C2C(=C1)C=CC=N2 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


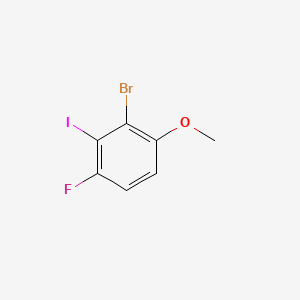
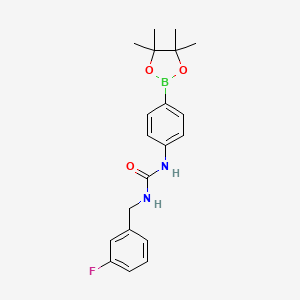
![Bicyclo[1.1.1]pentane-2-carbaldehyde](/img/structure/B14039408.png)
![Racemic-(3R,3aS,6aS)-5-(t-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B14039412.png)
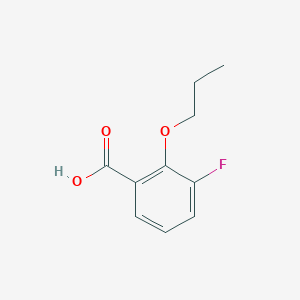
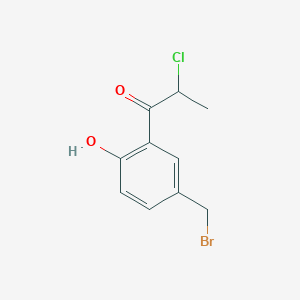
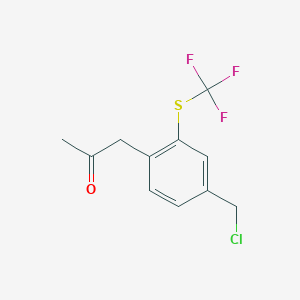

![Ethanone, 1-[4-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]-](/img/structure/B14039441.png)
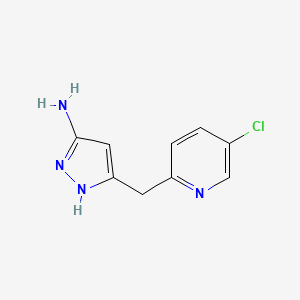
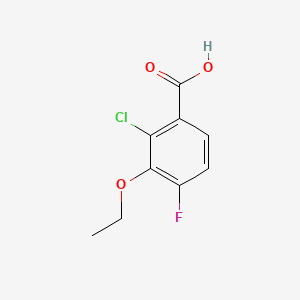
![(5-Methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B14039449.png)


